Steviol, a diterpenoid compound, is the aglycone of steviol glycosides, a group of intensely sweet compounds found naturally in the leaves of the Stevia rebaudiana Bertoni plant [, ]. This plant, native to Paraguay, has been traditionally used for its sweetening properties by the indigenous Guarani people for centuries []. Steviol itself is not sweet, but its glycoside derivatives, particularly Stevioside and Rebaudioside A, are commercially valuable as natural, low-calorie sweeteners in various food and beverage products [, ].
While not inherently sweet, Steviol has garnered significant attention in scientific research due to its diverse biological activities and potential health benefits []. Studies suggest potential roles for Steviol in addressing various health challenges, including managing blood sugar levels, blood pressure regulation, and exhibiting anti-inflammatory properties [, , ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6